An In-depth Technical Guide to the Synthesis of α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic Acid
An In-depth Technical Guide to the Synthesis of α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid, a molecule more commonly known as 2-thiohistidine. This compound is of significant interest due to its potent antioxidant properties and its role as a key precursor in the biosynthesis of ergothioneine, a unique sulfur-containing amino acid with cytoprotective functions.[1][2] This document details a robust and widely utilized one-pot synthesis protocol, presents key quantitative data in a clear tabular format, and includes diagrams to illustrate the synthetic workflow and the compound's biological significance. The intended audience for this guide includes researchers in medicinal chemistry, drug development, and biochemistry who are interested in the synthesis and application of sulfur-containing amino acids and their derivatives.
Introduction
α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid (2-thiohistidine) is a sulfur-containing analogue of the common amino acid L-histidine. Its structure is characterized by the presence of a thione group (C=S) at the 2-position of the imidazole (B134444) ring. This modification imparts significant antioxidant and metal-chelating properties to the molecule.[1] 2-Thiohistidine is a crucial intermediate in the biosynthesis of ergothioneine, a betaine (B1666868) of 2-thiohistidine, which is considered a potential vitamin with important roles in protecting cells from oxidative damage.[1][3] The synthesis of 2-thiohistidine is therefore of great importance for studying the biological activities of both the compound itself and its downstream metabolite, ergothioneine. Several synthetic routes have been developed, with the one-pot method from L-histidine being one of the most efficient and commonly employed.[1][4]
Synthetic Pathway and Mechanism
The synthesis of 2-thiohistidine from L-histidine can be achieved through a one-pot reaction involving three main steps:
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Bromination: L-histidine is first treated with bromine in an aqueous solution. The bromine adds across the double bond of the imidazole ring.
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Thiolation with Cysteine: Subsequently, L-cysteine is added to the reaction mixture. The thiol group of cysteine displaces the bromine atoms on the imidazole ring, forming a histidine-cysteine adduct.
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Thione Formation: Finally, the addition of a thiol, such as 3-mercaptopropionic acid, and heating the reaction mixture leads to the cleavage of the histidine-cysteine adduct and the formation of the stable 2-thione derivative of histidine.
This one-pot procedure is advantageous as it avoids the need for isolation of intermediates and protection of functional groups, which can be a drawback in other synthetic approaches.[2][4]
Experimental Protocols
The following protocol is based on the well-established method described by Erdelmeier et al. and has been widely adopted for the synthesis of L-2-thiohistidine.[1][5]
Materials and Equipment
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L-Histidine hydrochloride monohydrate
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Bromine
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L-Cysteine
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3-Mercaptopropionic acid
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Deionized water
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Ethyl acetate (B1210297)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Oil bath
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Condenser
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Separatory funnel
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Rotary evaporator
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Filtration apparatus
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High-vacuum pump
Synthesis Procedure
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Dissolution of L-Histidine: Dissolve L-histidine hydrochloride monohydrate (e.g., 14 g, 66.8 mmol) in deionized water (134 mL) in a round-bottom flask with stirring.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: While maintaining the temperature at 0 °C, rapidly add bromine (e.g., 4.45 mL, 86.8 mmol, 1.3 eq.) to the stirred solution. The solution will turn a bright orange color.[1]
-
Addition of L-Cysteine: After approximately 6 minutes, add L-cysteine (e.g., 24.3 g, 200.4 mmol, 3.0 eq.) to the reaction mixture. The color of the solution will fade.[1] Continue stirring at 0 °C for 1 hour.
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Addition of 3-Mercaptopropionic Acid and Heating: Add 3-mercaptopropionic acid (e.g., 34.9 mL, 400.7 mmol, 6.0 eq.) to the reaction mixture.[5]
-
Reflux: Attach a condenser to the flask and transfer the reaction to a preheated oil bath at 95 °C. Stir the reaction mixture vigorously for 18 hours. The solution will turn dark brown.[5]
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Cooling and Extraction: Remove the flask from the oil bath and allow it to cool to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate to remove organic impurities. The aqueous layer will remain dark brown.
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Purification: The product is isolated from the aqueous layer by precipitation. This is typically achieved by adjusting the pH or by cooling, followed by filtration. The resulting precipitate is washed with cold deionized water and ethanol.[1]
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Drying: Dry the isolated solid under high vacuum to yield α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid as an off-white powder.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | L-Histidine hydrochloride monohydrate | [1][5] |
| Key Reagents | Bromine, L-Cysteine, 3-Mercaptopropionic acid | [1][5] |
| Solvent | Deionized Water | [1][5] |
| Reaction Temperature | 0 °C and 95 °C | [1][5] |
| Reaction Time | ~19 hours | [1][5] |
| Typical Yield | 40-50% | [1] |
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂S | |
| Molecular Weight | 187.22 g/mol | |
| Appearance | Off-white powder | [1] |
| ¹H NMR (D₂O/DCl) | δ 3.06–3.20 (m, 2H), 4.21 (dd, 1H), 6.79 (s, 1H) | [1] |
| ¹³C NMR (D₂O/DCl) | δ 25.32, 51.82, 115.96, 123.23, 156.49, 170.38 | [1] |
| Mass Spectrometry (ESI+) | m/z 188.1 [M+H]⁺ | [1] |
Visualizations
Synthetic Workflow
Caption: One-pot synthesis workflow for 2-thiohistidine.
Biological Role of 2-Thiohistidine
Caption: Role of 2-thiohistidine in antioxidant defense.
Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis of α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid. The one-pot synthesis from L-histidine offers an efficient route to this valuable compound, which is of significant interest for its antioxidant properties and its role as a precursor to ergothioneine. The provided experimental protocol, along with the tabulated quantitative data and workflow diagrams, serves as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. The availability of a straightforward synthetic procedure for 2-thiohistidine will facilitate further investigations into its biological functions and potential therapeutic applications.
References
- 1. Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Ergothioneine in a peptide: Substitution of histidine with 2-thiohistidine in bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
